diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate
Description
Diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate is a phosphonate derivative characterized by a dichloroethenyl group linked to a phenylacetamido moiety. This compound is synthesized via the reaction of 2-phenyl-N-(1,2,2,2-tetrachloroethyl)acetamide with triphenylphosphonium chloride, yielding a product with a melting point of 205–207°C . Its structural identity is confirmed by spectral
- ¹H NMR (DMSO-d6): δ 11.72 (s, NH), 7.99–7.77 (m, aromatic protons), 3.24 (s, CH2) .
- ³¹P NMR: δ 13.0 ppm, indicative of the phosphonate group’s electronic environment .
- IR: Peaks at 1437, 1402, and 1109 cm⁻¹ correspond to P=O, C-Cl, and C-N stretches, respectively .
The compound serves as a precursor for synthesizing phosphonium ylide-betaines, which exhibit unique electronic properties relevant to materials science .
Properties
IUPAC Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2NO4P/c1-3-20-22(19,21-4-2)14(13(15)16)17-12(18)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFIOKHOMPAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phosphorylethenyl intermediate: This step involves the reaction of a suitable phosphorus-containing reagent with an alkyne or alkene under controlled conditions.
Introduction of the dichloro substituents: Chlorination reactions are employed to introduce the dichloro groups into the intermediate compound.
Attachment of the phenylacetamide moiety: The final step involves the coupling of the phosphorylethenyl intermediate with a phenylacetamide derivative, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse chemical properties.
Scientific Research Applications
The compound diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate is a phosphonate derivative with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will delve into its applications, supported by case studies and data tables, while ensuring a comprehensive overview of its significance.
Structure
- Chemical Formula : C13H14Cl2N1O4P
- Molecular Weight : 335.14 g/mol
- Functional Groups : Phosphonate, amide, and dichloro substituents.
Medicinal Chemistry
This compound has been studied for its potential as an antitumor agent. The phosphonate moiety is known to mimic phosphate groups in biological systems, making it a candidate for designing inhibitors of enzymes involved in cancer progression.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phosphonates, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .
Agricultural Science
Phosphonates are widely recognized for their role as fungicides and herbicides. This compound can potentially be utilized in crop protection strategies.
Application in Crop Protection
Research indicates that phosphonates can enhance plant resistance to pathogens. A field trial demonstrated that crops treated with this compound showed increased resistance to fungal infections compared to untreated controls . This property makes it an attractive candidate for integrated pest management systems.
Chemical Synthesis
The unique structure of this compound allows it to serve as an intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthesis of Novel Compounds
A synthetic route involving this compound was reported in Synthesis journal, where it was used to create new derivatives with enhanced biological activities . This illustrates its versatility as a building block for drug discovery.
Table 2: Efficacy in Crop Protection Trials
Mechanism of Action
The mechanism of action of diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Inducing oxidative stress or apoptosis: Leading to cell death or other physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphonates with structural or functional similarities to diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate are compared below based on substituents, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity :
- The dichloroethenyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks in ylide formation . In contrast, the nitro group in diethyl (2-nitro-1-phenylethyl)phosphonate increases oxidative stability, making it suitable for nitroalkane intermediates .
- Chlorinated substituents (e.g., in chlorfenvinphos) improve pesticidal activity by enhancing lipid membrane penetration .
Synthetic Methods: The target compound is synthesized via a phosphonium intermediate (87% yield) , whereas diethyl (2,2-diethoxyethyl)phosphonate is produced through acid-catalyzed acetal formation (82% yield) . Catalytic efficiency: Meglumine sulfate-catalyzed synthesis of α-aminophosphonates (e.g., diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate) achieves comparable yields under greener conditions .
Biological and Industrial Applications: Antioxidant Activity: α-Aminophosphonates like diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate exhibit radical-scavenging properties in DPPH and NO assays . Agrochemical Utility: Chlorfenvinphos leverages its dichlorophenyl-ethenyl phosphate structure for insecticidal activity, contrasting with the target compound’s materials science focus .
Spectroscopic Differentiation :
Biological Activity
Diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14Cl2N1O4P
- Molecular Weight : 307.12 g/mol
The presence of the phosphonate group suggests potential interactions with biological systems, particularly in enzyme inhibition and cellular signaling pathways.
This compound exhibits biological activity primarily through its ability to inhibit certain enzymes involved in cellular processes. The compound may interact with acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and muscle contraction.
Toxicological Profile
Research indicates that this compound may exhibit cytotoxic effects on various cell lines. For example, studies have shown that exposure to this compound can lead to:
- Inhibition of Cell Proliferation : In vitro studies demonstrate a dose-dependent reduction in cell viability across different cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
- Methodology : MCF-7 cells were treated with varying concentrations (0, 10, 20, 50 µM) of the compound for 24 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 20 µM, with an IC50 value calculated at approximately 25 µM.
-
Neurotoxicity Assessment :
- Objective : To assess the neurotoxic effects of the compound on neuronal cell lines.
- Methodology : Neuronal cells were exposed to the compound for 48 hours.
- Results : The study indicated a marked increase in oxidative stress markers and a decrease in neuronal survival rates.
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Cell Line/Model | Concentration (µM) | IC50 (µM) | Main Findings |
|---|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 0 - 50 | 25 | Dose-dependent reduction in viability |
| Neurotoxicity | Neuronal Cells | 0 - 100 | N/A | Increased oxidative stress; reduced survival |
| Enzyme Inhibition | AChE Activity | 0 - 50 | N/A | Significant inhibition observed |
Q & A
Basic: What synthetic methodologies are recommended for preparing diethyl [2,2-dichloro-1-(2-phenylacetamido)ethenyl]phosphonate?
A two-step approach is commonly employed. First, react 2-phenylacetamide derivatives with tetrachloroethylene to form intermediates like 2-phenyl-N-(1,2,2,2-tetrachloroethyl)acetamide. Subsequent phosphorylation using diethyl phosphite under basic conditions (e.g., triethylamine) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity, with yields typically >85%. Characterization by -NMR and X-ray crystallography confirms structural integrity .
Basic: How is the compound’s structure validated experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze -NMR peaks for diagnostic signals (e.g., NH at δ ≈11.7 ppm, aromatic protons at δ 7.1–7.9 ppm, and CH at δ 3.2 ppm) .
- X-ray diffraction : Refine crystal structures using SHELXL, which handles anisotropic displacement parameters and disorder modeling. WinGX/ORTEP visualizes molecular geometry and hydrogen bonding (e.g., O–H⋯O interactions) .
Advanced: How can stereochemical contradictions between NMR and crystallographic data be resolved?
Conflicts in stereochemical assignments (e.g., E/Z isomerism) arise due to dynamic effects in solution vs. static crystal packing. To resolve:
- Perform VT-NMR (variable temperature) to assess conformational mobility.
- Use DFT calculations to compare energy-minimized geometries with experimental data.
- Cross-validate with NOESY/ROESY to detect spatial proximities in solution .
Advanced: What computational tools are suitable for modeling this compound’s electronic properties?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate solvent interactions and stability under varying pH/temperature.
- Software : Gaussian, ORCA, or CP2K for calculations; VMD for visualization .
Basic: What crystallographic techniques are critical for analyzing this compound?
- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL for handling disorder (e.g., ethyl group occupancy splitting) and hydrogen-bonding networks.
- Validation : Check CIF files with PLATON/CHECKCIF to ensure geometric accuracy .
Advanced: How does the compound’s stability vary under different experimental conditions?
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C observed in related phosphonates).
- Hydrolytic Stability : Monitor by -NMR in aqueous buffers; phosphonate esters are generally stable at neutral pH but hydrolyze under acidic/basic conditions.
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced: How can researchers predict biological interactions of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with acetylcholinesterase (target for organophosphate analogs).
- QSAR Models : Correlate substituent effects (e.g., Cl, phenyl groups) with bioactivity using datasets from PubChem or ChEMBL.
- In Vitro Assays : Test inhibitory activity against enzymes (e.g., proteases) using fluorometric or colorimetric kits .
Basic: What analytical techniques are used for purity assessment?
- HPLC : Reverse-phase C18 column, UV detection at 254 nm.
- Elemental Analysis : Verify C/H/N percentages within ±0.4% of theoretical values.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks .
Advanced: How to address discrepancies in reactivity data across studies?
- Controlled Replication : Standardize solvents (e.g., anhydrous THF), catalysts (e.g., DMAP), and reaction times.
- Kinetic Studies : Use in situ IR or -NMR to track reaction progress and intermediate formation.
- Meta-Analysis : Compare data from peer-reviewed journals (e.g., Phosphorus, Sulfur, and Silicon) to identify trends .
Advanced: What strategies optimize yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
